molecular formula C19H12IN3O2 B3552211 2-iodo-N-[2-(3-pyridinyl)-1,3-benzoxazol-5-yl]benzamide

2-iodo-N-[2-(3-pyridinyl)-1,3-benzoxazol-5-yl]benzamide

Cat. No. B3552211
M. Wt: 441.2 g/mol
InChI Key: YDUUGEIDCLXDPB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-iodo-N-[2-(3-pyridinyl)-1,3-benzoxazol-5-yl]benzamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in drug discovery and development. This compound belongs to the class of benzoxazole derivatives, which have been reported to exhibit a range of biological activities, including anti-inflammatory, antitumor, and antimicrobial effects.

Mechanism of Action

The mechanism of action of 2-iodo-N-[2-(3-pyridinyl)-1,3-benzoxazol-5-yl]benzamide involves the inhibition of various biological targets, including kinases and phosphatases. This compound has been reported to exhibit potent inhibitory activity against several kinases, including JAK2, FLT3, and BTK. In addition, it has been shown to inhibit the activity of various phosphatases, such as PTP1B and SHP2.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been extensively studied in various in vitro and in vivo models. This compound has been reported to exhibit potent anti-inflammatory, antitumor, and antimicrobial effects. In addition, it has been shown to modulate various signaling pathways, such as the JAK/STAT and PI3K/AKT pathways.

Advantages and Limitations for Lab Experiments

The advantages of using 2-iodo-N-[2-(3-pyridinyl)-1,3-benzoxazol-5-yl]benzamide in lab experiments include its high purity and yield, as well as its potent activity against various biological targets. However, the limitations of this compound include its potential toxicity and limited solubility in aqueous solutions.

Future Directions

There are several future directions for the research on 2-iodo-N-[2-(3-pyridinyl)-1,3-benzoxazol-5-yl]benzamide. One potential direction is the development of more potent and selective inhibitors of specific kinases and phosphatases. In addition, this compound could be further studied for its potential applications in the treatment of various diseases, such as cancer and inflammation. Finally, the synthesis and characterization of new derivatives of benzoxazole could lead to the discovery of novel compounds with improved biological activity.

Scientific Research Applications

2-iodo-N-[2-(3-pyridinyl)-1,3-benzoxazol-5-yl]benzamide has been extensively studied for its potential applications in various fields of scientific research. In drug discovery, this compound has been reported to exhibit promising activity against a range of diseases, including cancer, inflammation, and infectious diseases. In addition, it has been used as a tool compound to study the mechanism of action of various biological targets, such as kinases and phosphatases.

properties

IUPAC Name

2-iodo-N-(2-pyridin-3-yl-1,3-benzoxazol-5-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H12IN3O2/c20-15-6-2-1-5-14(15)18(24)22-13-7-8-17-16(10-13)23-19(25-17)12-4-3-9-21-11-12/h1-11H,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDUUGEIDCLXDPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC2=CC3=C(C=C2)OC(=N3)C4=CN=CC=C4)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H12IN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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